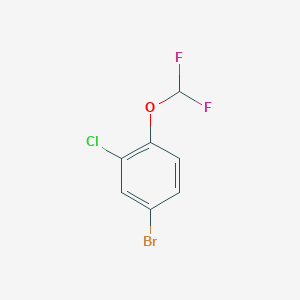

4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-1-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPACZUZNQYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062614-42-9 | |

| Record name | 4-bromo-2-chloro-1-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromo, a chloro, and a difluoromethoxy group, imparts specific physicochemical properties that are of interest in medicinal chemistry. The difluoromethoxy group, in particular, is a bioisostere for hydroxyl, thiol, or amine groups and can act as a hydrogen bond donor, potentially influencing molecular interactions with biological targets.[1][2][3] This guide provides a comprehensive analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive framework for its characterization.

Molecular Structure and Electronic Landscape

The strategic placement of three distinct functional groups on the benzene ring of this compound creates a unique electronic environment that governs its reactivity and spectroscopic properties.

-

-OCHF₂ (Difluoromethoxy) group: This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This effect significantly reduces the electron density of the aromatic ring.[4]

-

-Cl (Chloro) and -Br (Bromo) groups: These halogens are also electron-withdrawing through induction but can donate some electron density through resonance. Overall, they are deactivating groups.

The combined electron-withdrawing nature of these substituents makes the aromatic ring relatively electron-poor, which will be reflected in the downfield chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the aromatic ring will give rise to distinct signals. Due to the substitution pattern, we can predict their approximate chemical shifts and splitting patterns. The proton at position 3 (H-3), situated between the chloro and difluoromethoxy groups, is expected to be the most deshielded. The proton at position 5 (H-5) will be influenced by the adjacent bromo group, and the proton at position 6 (H-6) will be ortho to the difluoromethoxy group.

-

Aliphatic Region (δ 6.5-7.5 ppm): The single proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).

The predicted splitting pattern for the aromatic protons is illustrated below:

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 270, 272, 274 | High | [M]⁺˙ |

| 235, 237 | Medium | [M-Cl]⁺ |

| 191, 193 | Medium | [M-Br]⁺ |

| 203, 205, 207 | Medium | [M-OCHF₂]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Synthesis and Characterization Workflow

A plausible synthesis of this compound could start from the commercially available 4-bromo-2-chlorophenol. This starting material can be reacted with a difluoromethylating agent to introduce the -OCHF₂ group. [5]The overall workflow from synthesis to characterization is a systematic process.

Caption: General workflow for the synthesis and spectroscopic characterization.

This comprehensive guide provides a robust predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently approach the characterization of this and similar complex molecules, accelerating the pace of discovery and development in the chemical sciences.

References

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7233-7278. [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Joliton, A., & Carreira, E. M. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 56(21), 5784-5788. [Link]

-

LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

- Patel, P. D., et al. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

Yathirajan, H. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–497. [Link]

- Reddy, B., et al. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Moser, A. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

-

All about chemistry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

Beilstein Journals. (n.d.). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

Mount Allison University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and stability of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 1062614-42-9) is a halogenated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from a strategically substituted benzene ring, featuring three distinct functional handles: a bromine atom, a chlorine atom, and a difluoromethoxy group. This unique arrangement of substituents imparts a nuanced reactivity profile, allowing for selective, stepwise functionalization. This guide offers a comprehensive exploration of the chemical reactivity and stability of this compound, providing field-proven insights and detailed protocols to enable its effective application in research and development.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic influence of its substituents on the aromatic ring. Understanding these effects is paramount to predicting and controlling its chemical behavior.

-

Halogen Substituents (Bromo and Chloro): Both bromine and chlorine are electronegative atoms that exert a deactivating, electron-withdrawing inductive effect (-I) on the benzene ring. This effect reduces the overall electron density of the aromatic system.

-

Difluoromethoxy Group (-OCF₂H): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The -OCF₂H group significantly lowers the electron density of the ring, making it more susceptible to certain types of reactions, such as nucleophilic aromatic substitution.[2]

The interplay of these electron-withdrawing groups creates an electron-deficient aromatic ring, which is a key determinant of its reactivity profile.

Caption: Electronic contributions of substituents in this compound.

Reactivity Profile: A Tale of Two Halogens

The primary synthetic value of this molecule lies in the differential reactivity of its two carbon-halogen bonds, which allows for selective functionalization.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl halides are key substrates.[3] The reactivity of carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle generally follows the trend: C-I > C-Br > C-Cl.[4][5] This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[5]

For this compound, the carbon-bromine (C-Br) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond.[5] This disparity allows for highly chemoselective cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, to be performed at the C4 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations. This selective reactivity enables the synthesis of complex, multi-substituted aromatic compounds in a controlled, stepwise manner.

| Parameter | Carbon-Bromine (C-Br) Bond | Carbon-Chlorine (C-Cl) Bond | Reference |

| Relative Reactivity | Higher | Lower | [5] |

| Bond Dissociation Energy | Lower | Higher | [5] |

| Typical Reaction | Suzuki, Heck, Buchwald-Hartwig | Requires more forcing conditions or specialized catalysts | [4][5] |

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SₙAr is facilitated by the presence of strong electron-withdrawing groups on the ring.[6][7] The combined electron-withdrawing power of the chloro, bromo, and particularly the difluoromethoxy substituents makes the aromatic ring of this compound electron-deficient and thus activated towards attack by nucleophiles.[2][6][7]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The presence of electron-withdrawing groups ortho and para to the leaving group helps to stabilize this negatively charged intermediate, lowering the activation energy for the reaction.[7] In this molecule, the chlorine atom at the C2 position is a potential site for SₙAr, which can be targeted after the more labile bromine has been functionalized.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Stability and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.

Chemical and Thermal Stability

Storage and Handling Protocols

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] A recommended storage temperature is between 2-8°C under an inert atmosphere.[1] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[13]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to selectively functionalize the C-Br bond of this compound.

Objective: To synthesize 4-Aryl-2-chloro-1-(difluoromethoxy)benzene.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is defined by the differential reactivity of its C-Br and C-Cl bonds, which allows for selective, site-specific modifications via metal-catalyzed cross-coupling reactions. Furthermore, the electron-deficient nature of the aromatic ring, enhanced by the potent electron-withdrawing difluoromethoxy group, opens avenues for functionalization through nucleophilic aromatic substitution. A thorough understanding of its electronic properties, coupled with appropriate handling and storage procedures, empowers chemists to leverage the full synthetic potential of this important intermediate.

References

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Retrieved from [Link]

-

ACS Publications. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene. Retrieved from [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

Agilent Technologies. (2024). Safety Data Sheet: 4-Bromofluorobenzene Standard. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene. Retrieved from [Link]

Sources

- 1. 1062614-42-9|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene | 105529-59-7 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

Unlocking New Chemical Space: A Technical Guide to the Research Potential of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with enhanced properties underpins innovation in pharmaceutical and agrochemical research. Halogenated aromatic compounds, particularly those incorporating unique fluorinated motifs, serve as versatile scaffolds for the construction of complex molecular architectures. This guide introduces 4-Bromo-2-chloro-1-(difluoromethoxy)benzene, a trifunctionalized benzene ring poised for strategic, selective functionalization. While direct literature on this specific molecule is sparse, this document serves as a forward-looking technical guide, extrapolating from the well-established chemistry of its constituent parts to map out promising avenues of research. We will explore its predicted physicochemical properties, propose a viable synthetic route, and detail potential applications in synthetic methodology, drug discovery, and materials science. This guide is intended to serve as a foundational resource for researchers seeking to leverage this promising, yet underexplored, chemical building block.

Introduction: A Molecule of Strategic Importance

This compound presents a compelling proposition for synthetic and medicinal chemists. Its structure is a carefully orchestrated arrangement of functional groups, each offering a distinct handle for chemical manipulation. The strategic placement of bromine and chlorine atoms on the aromatic ring opens the door to sequential, site-selective cross-coupling reactions, a cornerstone of modern organic synthesis.[1][2] The true novelty, however, lies in the difluoromethoxy (-OCHF₂) group. This increasingly sought-after substituent in medicinal chemistry acts as a bioisostere of more common groups like methoxy or hydroxyl, while offering distinct advantages.[3] The incorporation of the -OCHF₂ moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

This guide will provide a predictive yet scientifically grounded exploration of this compound, establishing a framework for its synthesis and subsequent application as a high-value chemical intermediate.

Predicted Physicochemical & Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification based on Analogs |

| Molecular Formula | C₇H₄BrClF₂O | Sum of constituent atoms |

| Molecular Weight | 257.46 g/mol | Calculated from the molecular formula.[5] |

| Appearance | Colorless to light yellow liquid | Similar halogenated benzenes are liquids at room temperature.[6][7] |

| Boiling Point | ~210-220 °C | Extrapolated from the boiling points of 4-bromo-2-chloro-1-fluorobenzene (194 °C) and 1-bromo-4-(difluoromethoxy)benzene (~205 °C).[7][8] |

| Density | ~1.7 g/mL | Based on the density of 4-bromo-2-chloro-1-fluorobenzene (1.727 g/mL).[7] |

| Refractive Index | ~1.55 | Based on the refractive index of 4-bromo-2-chloro-1-fluorobenzene (n20/D 1.553).[7] |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region, each exhibiting coupling to one another and potentially to the fluorine atoms of the difluoromethoxy group.

-

¹³C NMR: The spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogens and the difluoromethoxy group. The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A single signal, likely a doublet due to coupling with the proton of the -OCHF₂ group, is anticipated.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-bromo-2-chlorophenol. The key transformation is the introduction of the difluoromethyl group onto the phenolic oxygen.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route to the target compound.

Detailed Protocol:

-

To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Introduce a difluoromethylating agent. A common method involves bubbling chlorodifluoromethane (Freon 22) gas through the solution or using sodium chlorodifluoroacetate as a precursor to difluorocarbene.

-

Heat the reaction mixture to a temperature appropriate for the chosen reagent (e.g., 70-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Potential Research Areas in Synthetic Chemistry

The true value of this compound lies in its potential for selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to unlocking its synthetic utility.

Site-Selective Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[2] This reactivity difference allows for the selective functionalization at the C4 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations. This opens up a vast chemical space for the synthesis of diverse derivatives.

Key Potential Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: To form new C-C bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: For the synthesis of substituted anilines.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Heck Reaction: For the formation of C-C bonds with alkenes.[1]

Caption: Selective functionalization via cross-coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Add a solvent mixture, for example, toluene/ethanol/water (4:1:1).

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Heat the reaction to reflux (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

Potential Applications in Drug Discovery and Agrochemicals

The unique combination of a selectively addressable scaffold and a beneficial difluoromethoxy group makes this molecule a highly attractive starting point for generating libraries of novel compounds for biological screening.

The Role of the Difluoromethoxy Group

The -OCHF₂ group is a lipophilic hydrogen bond donor and is more metabolically stable than a corresponding methoxy group. Its introduction can lead to:

-

Improved Metabolic Stability: The C-F bonds are resistant to oxidative metabolism.[4]

-

Enhanced Lipophilicity: This can improve cell membrane permeability and oral bioavailability.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functionalities.

-

Increased Binding Affinity: The group can participate in favorable interactions with protein targets.[9][10]

A Scaffold for Bioactive Molecules

By sequentially functionalizing the C-Br and C-Cl positions, a wide array of derivatives can be synthesized. This allows for the exploration of structure-activity relationships (SAR) in a systematic manner. This scaffold could be particularly useful for developing:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core.

-

GPCR Ligands: The scaffold can be elaborated to interact with G-protein coupled receptors.

-

Novel Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-[chloro(difluoro)methoxy]benzene | C7H4BrClF2O | CID 621035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 [sigmaaldrich.com]

- 8. innospk.com [innospk.com]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-chloro-1-(difluoromethoxy)benzene as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or even methoxy groups, often conferring enhanced metabolic stability by blocking common sites of oxidative metabolism.[1][2] This application note details the utility of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene as a versatile building block, enabling the introduction of this valuable pharmacophore into complex molecular scaffolds.

This trifunctionalized aromatic ring system offers medicinal chemists a powerful tool for library synthesis and lead optimization. The distinct reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom, being more reactive, is typically the primary site for transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] This differential reactivity provides a strategic handle for the controlled construction of intricate molecular architectures. While direct examples of this compound in late-stage clinical candidates are not extensively published, its structural motifs are present in various patented bioactive compounds, and its utility can be effectively demonstrated through analogy to similar building blocks used in the synthesis of approved drugs.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1000575-20-1 | [4] |

| Molecular Formula | C₇H₄BrClF₂O | N/A |

| Molecular Weight | 257.46 g/mol | N/A |

| Appearance | Colorless to light yellow liquid/solid | Supplier Data |

| Boiling Point | ~220-230 °C (estimated) | N/A |

| Density | ~1.7 g/cm³ (estimated) | N/A |

Spectroscopic Data (Predicted and based on similar structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 1H), 7.40-7.30 (m, 1H), 7.20-7.10 (m, 1H), 6.60 (t, J = 73.5 Hz, 1H, -OCHF₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 150.5 (t, J = 3.0 Hz), 133.0, 131.5, 128.0, 122.0, 118.0, 115.5 (t, J = 260.0 Hz, -OCHF₂).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -80.0 (d, J = 73.5 Hz).

-

Mass Spectrum (EI): m/z 256, 258 (M+).

Core Applications in Medicinal Chemistry: Gateway to Novel Scaffolds

This compound is an ideal starting material for the synthesis of a variety of molecular frameworks common in pharmacologically active compounds. Its utility is primarily demonstrated through selective cross-coupling reactions.

Workflow for Sequential Functionalization

The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise approach to molecular elaboration. The more labile C-Br bond can be selectively coupled, leaving the C-Cl bond intact for subsequent transformations.

Caption: Sequential cross-coupling strategy.

Detailed Application Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product.

Application Example: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In this example, the bromine atom of this compound is selectively coupled with an arylboronic acid. This transformation is a key step in the synthesis of many kinase inhibitors and other signaling pathway modulators.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, other catalysts with specialized ligands (e.g., SPhos, XPhos) may be required.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used due to their moderate basicity and good solubility in the aqueous phase.

-

Solvent: A two-phase solvent system (e.g., toluene/water) is often employed to facilitate the dissolution of both the organic-soluble reactants and the inorganic base.

Application Example: Synthesis of an Aryl Amine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the coupling of an aryl halide with a primary or secondary amine, a critical transformation in the synthesis of many pharmaceuticals.

Reaction Scheme:

Caption: Buchwald-Hartwig amination reaction.

Protocol:

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 eq. relative to Pd), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).

-

Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.) to the reaction vessel.

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Causality and Experimental Choices:

-

Catalyst/Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, sterically hindered base like NaOtBu is necessary to deprotonate the amine without competing as a nucleophile.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the active species. Therefore, anhydrous solvents and inert atmosphere techniques are essential.

Illustrative Application: Analogy to the Synthesis of Dapagliflozin

While a direct synthesis of a marketed drug using this compound is not readily found in the literature, the utility of a closely related analog, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , as a key intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin , provides a compelling case study.[4][5] Dapagliflozin is used for the treatment of type 2 diabetes.[4] The synthesis of this intermediate involves a Friedel-Crafts acylation followed by a reduction, demonstrating the versatility of such halogenated building blocks.[4][5]

This example underscores the industrial relevance of this class of compounds and highlights how the strategic placement of halogen atoms facilitates the construction of complex drug molecules. The bromo- and chloro-substituents in these building blocks serve as crucial handles for subsequent coupling reactions to build the final drug architecture.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature, combined with the desirable properties imparted by the difluoromethoxy group, provides a powerful platform for the synthesis of novel and diverse molecular entities. The well-established and robust palladium-catalyzed cross-coupling methodologies allow for its predictable and selective incorporation into a wide range of scaffolds. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic use of fluorinated building blocks like this compound is poised to play an increasingly important role in the discovery and development of new therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. Retrieved from [Link]

- Jayachandra, S. B., Nagda, D. P., & Singh, T. K. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. U.S.

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Narayanan, A., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

-

YouTube. (2020, September 8). Suzuki reaction example [Video]. J Michelle Leslie. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2009). A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides: A New and Efficient Synthesis of Triarylamines. Retrieved from [Link]

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for performing the Suzuki-Miyaura coupling reaction with the challenging substrate, 4-Bromo-2-chloro-1-(difluoromethoxy)benzene. This substrate is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethoxy group. The protocol herein is designed to favor the selective coupling at the more reactive carbon-bromine bond over the less reactive carbon-chlorine bond. This guide will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting.

Introduction: Navigating the Challenges of a Differentiated Aryl Halide

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids.[4]

The substrate in focus, this compound, presents a unique challenge and opportunity. It possesses two different halogen atoms, bromine and chlorine, at distinct positions on the benzene ring. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf > Cl > F.[5][6] This inherent difference in reactivity allows for selective cross-coupling at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The electron-withdrawing nature of the difluoromethoxy group and the chlorine atom can influence the reactivity of the aryl halide, making the choice of catalyst, ligand, and reaction conditions critical for a successful and selective coupling.[7]

This application note will provide a robust protocol for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, offering a foundational method that can be adapted for various coupling partners.

The Heart of the Reaction: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond (preferentially the C-Br bond) of this compound to form a Pd(II) complex.[7][8] Electron-rich and bulky ligands on the palladium center facilitate this rate-determining step.[5]

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[6][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role | Notes |

| This compound | 154444-67-2 | 257.45 | Aryl Halide (Substrate) | Starting material. |

| Arylboronic Acid | Varies | Varies | Coupling Partner | Use 1.1-1.5 equivalents. |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Catalyst | A common and effective catalyst. Other catalysts can be used. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base | Use a fine powder to ensure good mixing. Other bases can be screened. |

| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent | Anhydrous solvent is recommended. |

| Water | 7732-18-5 | 18.02 | Co-solvent | Degassed water should be used. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.02 - 0.05 eq.).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.1 M reaction). The mixture should be stirred to ensure homogeneity.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: A workflow diagram for the Suzuki-Miyaura coupling protocol.

Scientific Rationale and Optimization

The success of the Suzuki-Miyaura coupling, especially with a challenging substrate, hinges on the careful selection of reaction parameters.

-

Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable choice, for less reactive boronic acids or to improve reaction rates, more sophisticated catalyst systems can be employed. Buchwald-type ligands, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are known to be highly effective for challenging couplings, including those involving aryl chlorides.[10] These bulky and electron-rich phosphine ligands promote the oxidative addition step and can lead to higher turnover numbers.[8]

-

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][9] While K₂CO₃ is a good starting point, other bases like Cs₂CO₃, K₃PO₄, or organic bases such as triethylamine (Et₃N) can be screened. The choice of base can significantly impact the reaction rate and yield. For base-sensitive substrates, milder bases like NaHCO₃ or K₂CO₃ are preferred.

-

Solvent: The solvent system must be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of the organic solvent to water can be optimized to improve reaction efficiency.

-

Temperature: The reaction temperature is a critical parameter. While the suggested range is 80-100 °C, some reactions may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor quality of reagents. | Use a fresh batch of catalyst and anhydrous, degassed solvents. Increase the reaction temperature in increments of 10 °C. Screen different bases and solvent systems. Consider a more active catalyst/ligand system. |

| Side Product Formation | Homocoupling of the boronic acid, protodeboronation, or catalyst decomposition. | Ensure a strictly inert atmosphere. Use a slight excess of the boronic acid. Lower the reaction temperature. |

| Reaction Stalls | Catalyst deactivation or consumption of a reagent. | Add a fresh portion of the catalyst. Ensure all reagents are present in the correct stoichiometry. |

Conclusion

The protocol outlined in this application note provides a solid foundation for the selective Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize the reaction for their specific needs. This will enable the efficient synthesis of novel molecules for applications in drug discovery and materials science, leveraging the unique properties of the difluoromethoxy-substituted aromatic ring.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Wikipedia. (2024, November 25). Suzuki reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new palladium-catalyzed method for the synthesis of aryl boronic acids.

-

Sci-Tech Universe. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.

- Bao, M., et al. (2015). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 13(3), 757-761.

- Lundgren, R. J., & Stradiotto, M. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(6), 1879-1886.

- Larhed, M., & Hallberg, A. (2001). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 3(6), 867-870.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561.

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

ResearchGate. (n.d.). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Decoding the Nested, Multi-Cycle Mechanism of Ni-Catalyzed Redox Neu. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

-

American Chemical Society. (2026, January 19). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Retrieved from [Link]

-

Autechaux. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene in agrochemical synthesis

Application Note: Chemoselective Functionalization of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene in Agrochemical Synthesis

Executive Summary

This technical guide details the strategic application of This compound (CAS 1062614-42-9) as a high-value scaffold in the synthesis of next-generation agrochemicals.

The difluoromethoxy (-OCHF

Chemical Profile & Strategic Utility

Physicochemical Properties

| Property | Data | Relevance to Synthesis |

| IUPAC Name | This compound | Unambiguous identification |

| CAS Number | 1062614-42-9 | Procurement verification |

| Formula | C | MW: 257.46 g/mol |

| Appearance | Colorless to light yellow liquid | Easy handling in flow/batch |

| Lipophilicity (LogP) | ~3.4 (Predicted) | Enhances cuticle penetration in foliar application |

| Electronic Character | Electron-deficient ring | Facilitates nucleophilic aromatic substitution ( |

Structural Reactivity Analysis

The molecule presents three distinct "handles" for orthogonal functionalization. Understanding their reactivity hierarchy is crucial for designing self-validating synthetic routes.

-

Site A (C4-Br): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Pd(0) into the C-Br bond is significantly faster than C-Cl.

-

Site B (C2-Cl): Sterically hindered and electronically deactivated relative to the bromide. It remains intact during C4 functionalization, serving as a latent handle for secondary diversification (e.g., subsequent lithiation or forcing Pd-catalysis).

-

Site C (C1-OCHF

): A robust "warhead." Unlike -OCH

Figure 1: Orthogonal reactivity map of the scaffold.

Application Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl intermediate (e.g., for a pyrazole-carboxamide fungicide) by selectively coupling an aryl boronic acid to the C4-position without affecting the C2-chlorine.

Mechanism: The catalytic cycle relies on the kinetic preference of Pd(0) to insert into the weaker C-Br bond (BDE ~81 kcal/mol) versus the stronger C-Cl bond (BDE ~96 kcal/mol).

Materials & Reagents

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: (4-Fluorophenyl)boronic acid (1.2 equiv) [Representative Partner].

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Cycle vacuum/nitrogen (3x) to establish an inert atmosphere. Critical: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

-

-

Reaction Assembly:

-

Charge the flask with this compound (5.0 g, 19.4 mmol) and (4-Fluorophenyl)boronic acid (3.26 g, 23.3 mmol).

-

Add 1,4-Dioxane (50 mL) and stir to dissolve.

-

Add 2M K

CO -

Catalyst Addition: Add Pd(dppf)Cl

·CH

-

-

Execution:

-

Heat the reaction mixture to 85°C (internal temperature).

-

Monitor: Check reaction progress via HPLC or TLC (Hexane/EtOAc 9:1) at 2 hours.

-

Endpoint Criteria: Consumption of starting bromide >98%. The chlorinated product should be the dominant species. If C-Cl coupling is observed (rare at 85°C), lower temp to 70°C.

-

-

Workup & Purification:

-

Cool to room temperature.[1] Filter through a pad of Celite to remove Palladium black.

-

Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry organic phase over anhydrous Na

SO -

Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

-

Expected Results & Data Interpretation

| Parameter | Specification | Notes |

| Yield | 85 - 92% | High efficiency due to activated Br position. |

| Selectivity | > 95:1 (Mono:Bis) | C2-Cl remains intact for downstream chemistry. |

| Physical State | White/Off-white solid | Melting point depends on the boronic acid used. |

| 1H NMR | Loss of doublet at ~7.6 ppm | Indicates substitution at C4. |

| 19F NMR | -82.0 ppm (d, J=74 Hz) | Characteristic doublet for -OCHF |

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the raw intermediate to a functionalized agrochemical precursor, highlighting the critical decision points.

Figure 2: Process flowchart for the chemoselective Suzuki coupling protocol.

Safety & Handling (HSE)

-

Hazard Classification:

-

Specific Handling:

-

Halogenated Waste: Do not dispose of down the drain. Collect in dedicated halogenated organic waste containers.

-

Ventilation: All operations involving heating must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

References

-

Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link]

-

Gouverneur, V., et al. (2021). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. Retrieved from [Link]

-

PubChem. (2025).[2][3] Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCHF2 bioisosterism).

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1062614-42-9|this compound|BLD Pharm [bldpharm.com]

Application Note: Strategic Functionalization of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene via Nucleophilic Aromatic Substitution

Introduction: The Strategic Value of Fluorinated Aryl Halides

In contemporary drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing molecular properties. The difluoromethoxy group (-OCF₂H), in particular, is highly valued as it can enhance metabolic stability, increase lipophilicity, and serve as a bioisostere for hydroxyl or thiol groups, potentially forming crucial hydrogen bonds with biological targets.[1][2] The substrate, 4-Bromo-2-chloro-1-(difluoromethoxy)benzene, represents a versatile scaffold for chemical library synthesis. Its utility stems from the presence of two distinct halogen leaving groups (Cl and Br) on an aromatic ring that is "activated" towards nucleophilic attack by the strongly electron-withdrawing difluoromethoxy substituent.[3][4]

This application note provides a detailed examination of the nucleophilic aromatic substitution (SNAr) reaction on this specific substrate. We will explore the underlying mechanistic principles that govern its reactivity and provide a robust, field-proven protocol for its reaction with amine nucleophiles, a critical transformation for the synthesis of novel pharmaceutical intermediates.

Mechanistic Rationale: The Addition-Elimination Pathway

Nucleophilic aromatic substitution is not to be confused with the SN1 or SN2 reactions common to alkyl halides. Aryl halides are generally resistant to these pathways. Instead, when an aryl halide is sufficiently electron-poor, it undergoes a bimolecular addition-elimination process.[5][6]

The key requirements for a successful SNAr reaction are:

-

An Activated Ring: The aromatic ring must be rendered electrophilic (electron-poor) by the presence of at least one strong electron-withdrawing group (EWG).[7] The difluoromethoxy group on our substrate serves this purpose effectively.

-

A Good Leaving Group: A halogen or other suitable group that can depart as a stable anion.

-

Correct Regiochemistry: The EWG must be positioned ortho or para to the leaving group. This geometry is crucial because it allows for the resonance stabilization of the negatively charged reaction intermediate.[5][6][7]

In the case of this compound, both the chloro (ortho to -OCF₂H) and bromo (para to -OCF₂H) groups are in activated positions. The reaction proceeds via the formation of a resonance-stabilized carbanion known as a Meisenheimer complex .[7] The nucleophile attacks the carbon bearing a leaving group, temporarily breaking the ring's aromaticity. The negative charge of this intermediate is delocalized onto the electron-withdrawing difluoromethoxy group.[3] Aromaticity is then restored by the expulsion of the leaving group.

While the typical reactivity order for leaving groups in SNAr is F > Cl > Br > I, this is because the first step (nucleophilic attack) is usually the rate-determining step, and the high electronegativity of fluorine strongly activates the carbon for attack.[3] In our substrate, the chloro group at the ortho position is highly activated. Therefore, selective substitution of the chlorine atom over the bromine atom is generally expected under controlled kinetic conditions.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: SNAr Amination with 4-Aminophenol

This protocol details a general procedure for the selective C-N bond formation at the C2 position (displacement of chlorine) using 4-aminophenol as the nucleophile. The resulting N-(5-bromo-2-(difluoromethoxy)phenyl)-4-hydroxyaniline structure is a valuable building block for further functionalization.[8][9]

Materials and Reagents

| Reagent | Grade | Supplier | Comments |

| This compound | >98% | Commercial | Substrate |

| 4-Aminophenol | >98% | Commercial | Nucleophile |

| Cesium Carbonate (Cs₂CO₃) | >99%, anhydrous | Commercial | Base; K₂CO₃ can be a less expensive alternative. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.8% | Commercial | Polar aprotic solvent. NMP or DMF are alternatives.[10] |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercial | For chromatography. |

| Saturated aqueous NaCl (Brine) | - | Lab-prepared | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | Drying agent. |

| Deionized Water | - | Lab-prepared | For work-up. |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle with temperature control

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Flash column chromatography system

Step-by-Step Procedure

Caption: Standard experimental workflow for the SNAr reaction.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 4-aminophenol (1.2 eq.), and cesium carbonate (2.0 eq.).

-

Rationale: Using a slight excess of the nucleophile (4-aminophenol) ensures the complete consumption of the limiting substrate. Cesium carbonate is a strong, non-nucleophilic base effective in deprotonating the phenol, generating the more potent phenoxide nucleophile required for the reaction.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMSO (approx. 0.2 M concentration relative to the substrate) via a syringe.

-

Rationale: An inert atmosphere prevents potential oxidative side reactions. Anhydrous DMSO is a polar aprotic solvent that enhances the rate of SNAr reactions by solvating the cation (Cs⁺) while leaving the nucleophile relatively "bare" and more reactive.[11]

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Rationale: Thermal energy is required to overcome the activation barrier of the rate-determining nucleophilic attack.[10] The specific temperature may require optimization.

-

-

Monitoring: Monitor the reaction progress by TLC until the starting aryl halide spot is consumed (typically 4-24 hours). A suitable eluent system is 30% Ethyl Acetate in Hexanes.

-

Rationale: TLC allows for a simple and rapid assessment of the reaction's progress, preventing unnecessary heating that could lead to decomposition or side products.

-

-

Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold deionized water, which may precipitate the crude product or prepare it for extraction.

-

Rationale: Quenching with water dissolves the DMSO and inorganic salts (cesium salts), allowing for the extraction of the organic product.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO). Combine the organic layers.

-

Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products from an aqueous phase.

-

-

Washing: Wash the combined organic layers with deionized water (2x) and then with saturated aqueous NaCl (brine).

-

Rationale: Washing with water removes residual DMSO. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

-

Rationale: Chromatography is essential to remove unreacted 4-aminophenol, any potential regioisomers (from substitution at the bromo-position), and other impurities.

-

Alternative Coupling Methodologies

While the SNAr reaction is highly effective for this activated substrate, it is important for the modern chemist to be aware of alternative strategies, particularly for less-activated systems or different nucleophiles.

| Method | Catalyst/Reagents | Temperature | Key Advantages/Disadvantages |

| Ullmann Condensation | Cu(I) salt (e.g., CuI), Ligand (e.g., phenanthroline), Base | High | Adv: Effective for C-O and C-N bonds. Disadv: Often requires high temperatures, stoichiometric copper, and can have limited substrate scope.[10][12] |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst, Phosphine ligand, Base | Mild to High | Adv: Extremely broad scope for amines and aryl halides (Cl, Br, I). Milder conditions are often possible.[13] Disadv: Catalyst cost and potential for metal contamination. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Handle halogenated aromatic compounds and volatile organic solvents in a well-ventilated fume hood.

-

Reagent Handling: DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

-

Thermal Hazards: Use appropriate caution when working with heated reactions.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Slow Reaction | Insufficient temperature; Inactive nucleophile; Wet solvent. | Increase temperature in 10 °C increments. Use a stronger base (e.g., NaH, carefully). Ensure anhydrous conditions are strictly maintained. |

| Low Yield | Incomplete reaction; Product degradation; Poor extraction. | Allow longer reaction time. Decrease temperature to minimize degradation. Perform additional extractions during work-up. |

| Multiple Products | Lack of regioselectivity; Side reactions. | Lower the reaction temperature to favor kinetic control (substitution at the more activated C-Cl bond). Screen different solvent/base combinations. |

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Yang, C., et al. (2018). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. [Link]

-

Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

-

ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

-

ScienceOpen. (2015). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. [Link]

-

Dr. K. Cossey. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

National Institutes of Health (NIH). (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

- Google Patents.

-

Blakey, S. B. (2012). Catalytic C-H amination with aromatic amines. PubMed. [Link]

-

ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

-

Leah4sci. (2023). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. [Link]

-

ACS Publications. (2017). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

-

Organic Chemistry Portal. (2022). Catalytic Amination of Phenols with Amines. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene | 105529-59-7 | Benchchem [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Strategic Utility of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Privileged Role of Fluorinated Intermediates in Medicinal Chemistry